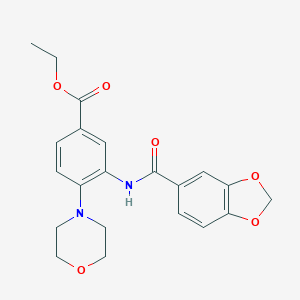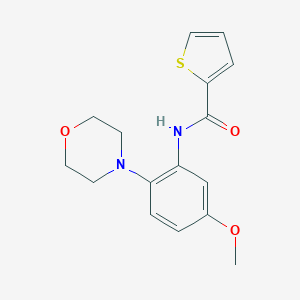![molecular formula C16H12N6OS B350811 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide CAS No. 847848-37-7](/img/structure/B350811.png)
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazolothiadiazole moiety fused with a pyridine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide typically involves the following steps:
Formation of the Triazolothiadiazole Core: This step involves the reaction of 3-methyl-1,2,4-triazole with a suitable thiadiazole precursor under acidic or basic conditions to form the triazolothiadiazole core.
Coupling with Pyridine Derivative: The triazolothiadiazole core is then coupled with a pyridine-3-carboxamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups .
Applications De Recherche Scientifique
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase and cholinesterase affects various biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,3-Triazole Derivatives: Similar triazole ring but different fusion with thiadiazole.
Pyridine-3-carboxamide Derivatives: Similar pyridine moiety but different heterocyclic fusion.
Uniqueness
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide is unique due to its specific fusion of triazolothiadiazole with pyridine, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
847848-37-7 |
|---|---|
Formule moléculaire |
C16H12N6OS |
Poids moléculaire |
336.4g/mol |
Nom IUPAC |
N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12N6OS/c1-10-19-20-16-22(10)21-15(24-16)12-6-2-3-7-13(12)18-14(23)11-5-4-8-17-9-11/h2-9H,1H3,(H,18,23) |
Clé InChI |
NCJYKLNYLYNUNC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350732.png)
![3,5-dimethoxy-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350735.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B350738.png)

![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)

![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![6-Methyl-2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B350828.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B350832.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350851.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B350856.png)
![N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B350861.png)

